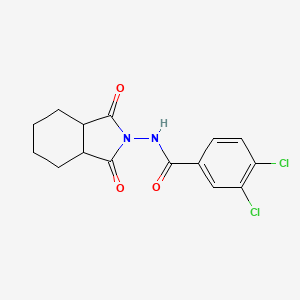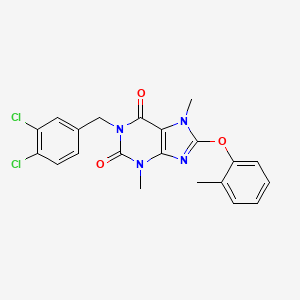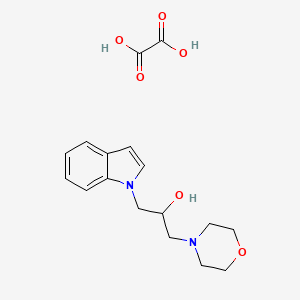![molecular formula C16H20ClNO B4170042 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride](/img/structure/B4170042.png)
3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride
Overview
Description
3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride, also known as BI-1, is a small molecule that has been found to have potential therapeutic applications in various diseases. BI-1 is a synthetic compound that was first identified as a suppressor of Bax-induced cell death. Since then, it has been extensively studied for its anti-apoptotic and cytoprotective properties.
Mechanism of Action
The mechanism of action of 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride is not fully understood, but it is believed to involve the regulation of intracellular calcium levels and the inhibition of mitochondrial permeability transition pore (mPTP) opening. 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride has been found to bind to and modulate the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), which are important regulators of intracellular calcium signaling. 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride has also been found to inhibit mPTP opening, which is a key step in the induction of apoptosis.
Biochemical and Physiological Effects:
3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride has been found to have various biochemical and physiological effects, including the regulation of intracellular calcium levels, the inhibition of mPTP opening, and the modulation of mitochondrial function. 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride has also been found to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride is its cytoprotective and anti-apoptotic properties, which make it a useful tool for studying cell death pathways and the regulation of intracellular calcium signaling. However, one of the limitations of 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride is its relatively low yield and high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the elucidation of its mechanism of action. Some potential therapeutic applications of 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride include the treatment of Alzheimer's disease, Parkinson's disease, and stroke. Additionally, further studies are needed to fully understand the role of 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride in the regulation of intracellular calcium signaling and the inhibition of mPTP opening.
Scientific Research Applications
3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride has been shown to have potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride has been found to protect against neuronal cell death and improve cognitive function. In cardiovascular diseases, 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride has been shown to improve cardiac function and reduce myocardial infarction. In cancer, 3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride has been found to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
3-[(4-phenylphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c18-12-4-11-17-13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,17-18H,4,11-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYAYBXEUKXSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B4169961.png)

![diethyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4169972.png)
![12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4169982.png)
![6-(4-methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4169990.png)
![4-(2-{[4-(benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4169994.png)
![4-[(2-chlorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4170001.png)



![N-[4-(2-chlorophenoxy)phenyl]-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetamide](/img/structure/B4170026.png)

![2,6'-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4170045.png)
![7-(4-fluorophenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170048.png)